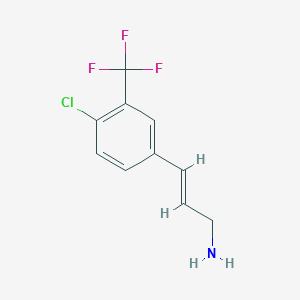
3-(2-Bromo-5-methoxyphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-5-methoxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9BrO4. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, along with a propanoic acid moiety. It is a derivative of benzoic acid and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxyphenyl)-2-oxopropanoic acid can be achieved through several methods. One common method involves the bromination of 3-(2-Methoxyphenyl)propanoic acid using bromine in dichloromethane under inert atmosphere conditions . The reaction typically proceeds at room temperature and yields the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-5-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the propanoic acid moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
3-(2-Bromo-5-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo various transformations, leading to the formation of active intermediates that interact with biological targets, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-methoxybenzoic acid
- 5-Bromo-2-methoxyphenylboronic acid
- Tris(2-bromo-5-methoxyphenyl)bismuth
Uniqueness
3-(2-Bromo-5-methoxyphenyl)-2-oxopropanoic acid is unique due to its specific structural features, including the combination of a bromine atom, methoxy group, and propanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C10H9BrO4 |
|---|---|
Peso molecular |
273.08 g/mol |
Nombre IUPAC |
3-(2-bromo-5-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO4/c1-15-7-2-3-8(11)6(4-7)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
Clave InChI |
WHAIZOHNYFLVJI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Br)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B13554013.png)
![6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554018.png)


